molecular formula C21H25FN2O3S B3007167 1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 946326-59-6

1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Katalognummer: B3007167
CAS-Nummer: 946326-59-6
Molekulargewicht: 404.5
InChI-Schlüssel: RRWLPOOISUHWJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluorophenyl)-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a high-purity chemical compound supplied for research purposes. It belongs to a class of substituted oxo-tetrahydroquinoline sulfonamides, which have been identified in patent literature as having valuable biological activity. Compounds within this structural family have been reported to function as selective antagonists for the NK-3 receptor, suggesting potential for research in neurokinin receptor-mediated pathways and central nervous system disorders . Furthermore, related tetrahydroquinoline sulfonamide analogs have been described in other patents for their utility in raising abiotic stress tolerance in plants, indicating this chemotype's potential for agricultural science investigations . The molecular structure integrates a 4-fluorophenyl group and a methanesulfonamide linker attached to a 1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinoline core, yielding a molecular formula of C22H27FN2O3S and a molecular weight of 418.5 g/mol . This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Eigenschaften

IUPAC Name

1-(4-fluorophenyl)-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-15(2)11-12-24-20-9-8-19(13-17(20)5-10-21(24)25)23-28(26,27)14-16-3-6-18(22)7-4-16/h3-4,6-9,13,15,23H,5,10-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLPOOISUHWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

1-(3-Fluoro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-1,2,3,4-Tetrahydroquinolin-6-yl)Methanesulfonamide

  • Structural Differences: The aryl group is 3-fluoro-4-methylphenyl instead of 4-fluorophenyl. The tetrahydroquinolin substituent is 1-propyl instead of 1-isopentyl.
  • The shorter propyl chain (vs. isopentyl) likely decreases lipophilicity, affecting membrane permeability .

4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f)

  • Structural Differences: Contains a chloro-fluoro-quinolone core with a cyclopropyl substituent. Features an acetamido-ethylbenzyl side chain.
  • The cyclopropyl group may confer rigidity, altering conformational dynamics during target interaction .

N-(1-((4-Fluorophenyl)Sulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl)-2-Nitrobenzenesulfonamide

  • Structural Differences :
    • Incorporates a 4-fluorophenylsulfonyl group and a 2-nitrobenzenesulfonamide moiety.
    • Lacks the 2-oxo and 1-isopentyl groups.
  • Absence of the 2-oxo group may reduce hydrogen-bonding capacity with biological targets .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound C₂₂H₂₆FN₂O₃S* ~432.5† 4-fluorophenyl, 1-isopentyl, 2-oxo-tetrahydroquinolin
1-(3-Fluoro-4-Methylphenyl)-N-(2-Oxo-1-Propyl-Tetrahydroquinolin-6-yl)Methanesulfonamide C₂₀H₂₂FN₂O₃S 404.5 3-fluoro-4-methylphenyl, 1-propyl, 2-oxo-tetrahydroquinolin
Compound 7f C₃₂H₃₁ClF₂N₄O₆S 697.1 7-chloro-6-fluoro-quinolone, cyclopropyl, acetamido-ethylbenzyl
N-(1-((4-Fluorophenyl)Sulfonyl)-Tetrahydroquinolin-6-yl)-2-Nitrobenzenesulfonamide C₂₁H₁₈FN₃O₆S₂ 491.5 4-fluorophenylsulfonyl, 2-nitrobenzenesulfonamide

*Calculated based on structural analogs.
†Estimated using PubChem’s molecular weight calculator.

Key Research Findings

Fluorine Substitution : Fluorine at the para position (target compound) improves metabolic stability compared to ortho or meta positions in analogs (e.g., 3-fluoro-4-methylphenyl in ).

Sulfonamide Diversity : Unlike nitro-substituted sulfonamides (e.g., ), the target compound lacks electron-withdrawing groups on the sulfonamide nitrogen, which may reduce off-target reactivity.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound?

The synthesis of this compound can be approached via multi-step organic reactions. A plausible route involves:

  • Step 1 : Preparation of the tetrahydroquinolin-6-amine core via cyclization reactions, as seen in structurally similar derivatives (e.g., using NaIO4 oxidation for diol cleavage in THF/H2O systems) .
  • Step 2 : Sulfonamide formation by reacting the amine with 1-(4-fluorophenyl)methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as a catalyst).
  • Step 3 : Isopentyl group introduction via alkylation or reductive amination.
    Validation of intermediates via HPLC or TLC is critical to ensure purity before proceeding to subsequent steps.

Q. How can the solubility and stability of this compound be experimentally determined?

  • Solubility : Perform phase-solubility studies in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor degradation products via LC-MS and compare with predicted fragmentation patterns .
  • Storage : Store at -20°C in anhydrous DMSO to prevent hydrolysis, as sulfonamides are prone to moisture-induced degradation.

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR : Use 1^1H and 13^13C NMR to confirm the tetrahydroquinolin core, fluorophenyl group, and sulfonamide linkage. 19^{19}F NMR can verify the fluorine substituent’s position .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
  • IR Spectroscopy : Identify characteristic peaks (e.g., S=O stretching at ~1350 cm1^{-1}, C-F at ~1250 cm1^{-1}).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Modification Points :
    • Fluorophenyl Group : Replace with other halogens (Cl, Br) to assess electronic effects .
    • Isopentyl Chain : Test shorter/longer alkyl chains or cyclic analogs to study steric impacts.
  • Assays : Use in vitro enzyme inhibition assays (e.g., kinase or protease targets) and compare IC50_{50} values. Pair with molecular docking to correlate activity with binding affinity .
  • Data Interpretation : Apply multivariate analysis to distinguish contributions of substituents to activity.

Q. What computational approaches are suitable for predicting pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME or Molinspiration can estimate logP, bioavailability, and blood-brain barrier penetration.
  • Metabolism : Use CYP450 inhibition models (e.g., Schrödinger’s MetaSite) to predict metabolic hotspots.
  • Toxicity : Employ ProTox-II for preliminary bio-toxicity screening (e.g., hepatotoxicity, mutagenicity) .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Audit : Ensure consistency in assay conditions (e.g., buffer pH, ATP concentration in kinase assays).
  • Control Experiments : Include reference inhibitors (e.g., staurosporine for kinase studies) to validate assay sensitivity.
  • Collaborative Validation : Cross-test compounds in independent labs using standardized protocols .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.